molecular formula C12H25N3O3S B7149815 N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide

N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide

Cat. No.: B7149815
M. Wt: 291.41 g/mol
InChI Key: TXTJIBCSIMYZKR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonamide group, and a propanamide moiety

Properties

IUPAC Name

N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3S/c1-10(12(16)13(2)3)15-8-6-11(7-9-15)14(4)19(5,17)18/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTJIBCSIMYZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)N1CCC(CC1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Propanamide Moiety: The final step involves the acylation of the piperidine-sulfonamide intermediate with a suitable acylating agent to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular uptake.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials.

    Chemical Research: The compound is utilized in studies involving reaction mechanisms, structure-activity relationships, and synthetic methodologies.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]acetamide
  • N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]butanamide
  • N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]pentanamide

Uniqueness

N,N-dimethyl-2-[4-[methyl(methylsulfonyl)amino]piperidin-1-yl]propanamide is unique due to its specific structural features, such as the combination of a piperidine ring with a sulfonamide group and a propanamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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